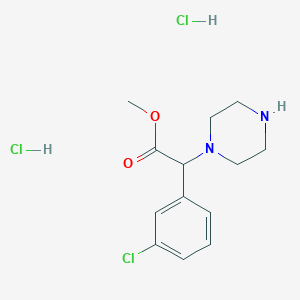
methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl3N2O2 and its molecular weight is 341.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate dihydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy based on various studies.
- Molecular Formula : C13H19Cl2N2O
- Molecular Weight : 341.7 g/mol
- CAS Number : 1218135-73-9
- Structure : The compound features a piperazine moiety, which is known for its bioactive properties.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with chlorophenylacetate under controlled conditions. The process may include various substitution reactions to enhance the compound's biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds related to methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate exhibit significant cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- HT-29 (human colon adenocarcinoma)
- A549 (human lung adenocarcinoma)
- MRC-5 (normal fetal lung fibroblasts)
The cytotoxicity was assessed using the MTT assay, revealing that these compounds can selectively inhibit cancer cell growth while sparing normal cells. For instance, a derivative showed an IC50 value comparable to established chemotherapeutics like Olaparib, indicating potent anticancer properties .
The mechanism through which methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate exerts its effects involves:
- Inhibition of PARP1 Activity : Studies have shown that this compound inhibits PARP1, an enzyme involved in DNA repair processes. This inhibition leads to increased levels of DNA damage in cancer cells, promoting apoptosis .
- Induction of Apoptosis : The compound has been observed to activate caspase pathways, leading to programmed cell death in treated cancer cells. This was evidenced by increased levels of cleaved PARP and phosphorylated H2AX in treated cells .
Case Studies
Several case studies have highlighted the efficacy of methyl 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetate in preclinical models:
- Study on Breast Cancer Cells :
- Neuroprotective Effects :
Data Summary Table
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | HT-29 | ~50 | PARP1 inhibition |
| Anticancer Activity | A549 | ~45 | Induction of apoptosis |
| Neuroprotective Effects | Neuroblastoma | TBD | Modulation of neurotransmitters |
特性
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-piperazin-1-ylacetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2.2ClH/c1-18-13(17)12(16-7-5-15-6-8-16)10-3-2-4-11(14)9-10;;/h2-4,9,12,15H,5-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETVJKUQWBWNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Cl)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














